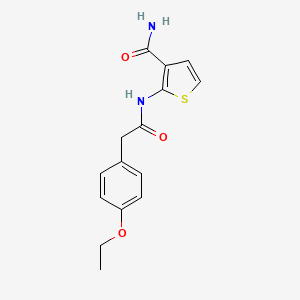

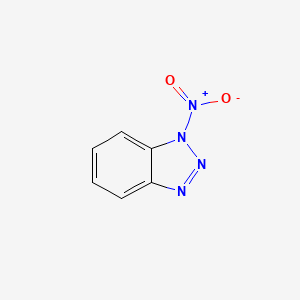

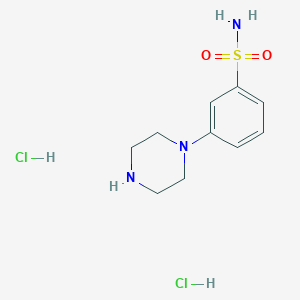

1-(2,5-二甲基苯基)-N-乙基-2-氧代-N-苯基-1,2-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dihydropyridine derivatives generally involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia. A notable example is the synthesis of optically active dihydropyridine compounds through resolution processes using chiral agents or through asymmetric synthesis methods (Shibanuma et al., 1980). These methods highlight the complexity and versatility in synthesizing dihydropyridine frameworks.

Molecular Structure Analysis

Dihydropyridine compounds exhibit a rich diversity in their molecular structures, often influenced by substituents on the dihydropyridine ring. X-ray diffraction studies provide detailed insights into their conformation, such as the flat boat conformation of the dihydropyridine ring, and the orientation of substituents, which play a crucial role in their chemical behavior and potential biological activities (Sambyal et al., 2011).

Chemical Reactions and Properties

Dihydropyridines are known for their reactivity towards various chemical agents, serving as key intermediates in the synthesis of more complex molecules. Their reactions can lead to a wide range of products, including pyrimidine and pyridine derivatives, showcasing the dihydropyridine ring's role as a versatile scaffold in organic synthesis (Baškovč et al., 2012).

Physical Properties Analysis

The physical properties of dihydropyridines, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. Structural analyses reveal how modifications in the dihydropyridine core and its substituents affect these properties, providing valuable information for designing compounds with desired physical characteristics (Cossar et al., 2018).

Chemical Properties Analysis

The chemical properties of dihydropyridines, including their reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. Studies on substituted dihydropyridines reveal how variations in the substitution pattern affect their biological activities and interaction with metal ions, highlighting the importance of chemical structure in determining the compound's function and application potential (Fossheim et al., 1982).

科学研究应用

合成和结构分析

- 已合成了多种二氢吡啶-3-羧酰胺衍生物,包括与查询化合物相似的结构,用于不同的科学应用。这些化合物通常用于研究它们的生物活性和化学性质。例如,已确定取代N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺为有效且选择性的Met激酶抑制剂,其中一种类似物在Met依赖性GTL-16人类胃癌异种移植模型中口服后表现出完全的肿瘤稳定,最终导致I期临床试验(Schroeder et al., 2009)。

- 类似地,通过多步反应序列合成了一系列涉及二氢吡啶-3-羧酰胺核心结构的化合物,显示了这种化学结构在合成复杂分子实体中的多功能性和适应性(Dangi et al., 2010)。

在杂环合成中的作用

- 二氢吡啶-3-羧酰胺结构在合成各种杂环化合物中发挥着重要作用,这些化合物对于药物和生物活性分子的开发至关重要。例如,使用取代的3-和5-甲酰基吡啶-2-酮合成了1-芳基-1,6-萘啶酮衍生物,显示了该化合物在生成可能具有药物应用的复杂分子结构方面的实用性(Medvedeva et al., 2009)。

化学回收和分子转化

- 乙酸乙酯1-烷基-5-苯甲酰-6-甲硫基-2-氧代-1,2-二氢吡啶-3-羧酸酯与含氮的1,4-和1,5-双亲核发生反应,形成了融合的N-烷基-5-苯甲酰-2-氧代-1,2-二氢吡啶-3-羧酰胺和其他化合物,展示了二氢吡啶-3-羧酰胺结构在化学回收过程中的潜力(Britsun et al., 2009)。

在合成抗癌剂中的用途

- 二氢吡啶-3-羧酰胺结构已被用于合成香豆素和喹诺酮-3-氨基酰衍生物,然后评估其抑制癌细胞生长的效力,展示了该化合物在癌症研究中的重要性(Matiadis et al., 2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-4-25(20-9-6-5-7-10-20)23(27)21-11-8-14-24(22(21)26)16-19-15-17(2)12-13-18(19)3/h5-15H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIVJLVQVASPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)